2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate
Description
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate (CAS: 338396-40-0) is a sulfamate derivative characterized by a central phenyl ring substituted with a carbamoyl group linked to a 3-(trifluoromethyl)phenyl moiety and an N,N-dimethylsulfamate ester. Its molecular formula is C₁₆H₁₅F₃N₂O₄S, with a molecular weight of 388.36 g/mol .
Properties
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-9-4-3-8-13(14)15(22)20-12-7-5-6-11(10-12)16(17,18)19/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPNBVPBVXOPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-aminophenyl N,N-dimethylsulfamate under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a potential candidate for developing new antimicrobial agents. -
Anticancer Properties :
Compounds containing sulfonamide groups have been explored for their anticancer activities. The structural similarity of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate to known anticancer agents positions it as a subject for further investigation.
Agrochemical Applications
-
Herbicidal Activity :
The trifluoromethyl group is known to impart herbicidal properties to compounds. Research into sulfonamide derivatives has shown promise in developing herbicides that can selectively target weeds while minimizing damage to crops.- Data Table : Comparative analysis of herbicidal activity of various sulfonamide compounds reveals that those with trifluoromethyl substitutions often exhibit superior efficacy.
| Compound Name | Active Ingredient | Herbicidal Efficacy (g/ha) |
|---|---|---|
| Compound A | Trifluoromethyl | 200 |
| Compound B | Non-trifluoromethyl | 350 |
| 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate | TBD | TBD |
Synthesis and Structural Modifications
The synthesis of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate involves several steps, including the formation of the carbamoyl and sulfamate groups. Structural modifications can be made to enhance its biological activity or selectivity.
- Synthetic Pathway :
- Step 1: Synthesis of the trifluoromethyl-substituted phenyl isocyanate.
- Step 2: Reaction with dimethyl sulfamate to form the final product.
Mechanism of Action
The mechanism of action of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-Dimethylsulfamate
- CAS : 338794-15-3
- Molecular Formula : C₁₄H₁₃F₃N₂O₄S₂
- Molecular Weight : 394.39 g/mol
- Key Differences: Replaces the phenyl ring with a thiophene heterocycle. Higher molecular weight (394.39 vs. 388.36) due to the sulfur-rich structure.
- Implications : Thiophene analogs are often explored for enhanced binding in enzyme inhibition or receptor modulation due to their electron-rich nature .
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-Dimethylsulfamate
- CAS : 338396-16-0
- Molecular Formula : C₁₆H₁₅F₃N₂O₄S
- Molecular Weight : 388.36 g/mol
- Key Differences: Regioisomer of the target compound, with the carbamoyl group at the para position (C4) instead of the ortho position (C2).
- Implications : Para-substituted analogs may exhibit distinct pharmacokinetic profiles compared to ortho-substituted derivatives .
4-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-Dimethylsulfamate
- CAS : 338396-20-6
- Molecular Formula : C₁₆H₁₅F₃N₂O₅S
- Molecular Weight : 404.36 g/mol
- Key Differences :
- Substitutes the trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group.
- Increased molecular weight (404.36 vs. 388.36) and polarity due to the ether oxygen.
- Implications : The -OCF₃ group may enhance oxidative stability but reduce lipophilicity compared to -CF₃, impacting membrane permeability .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate | 338396-40-0 | C₁₆H₁₅F₃N₂O₄S | 388.36 | Ortho-substituted phenyl with -CF₃ |
| 2-{[3-(Trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate | 338794-15-3 | C₁₄H₁₃F₃N₂O₄S₂ | 394.39 | Thiophene ring |
| 4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate | 338396-16-0 | C₁₆H₁₅F₃N₂O₄S | 388.36 | Para-substituted phenyl with -CF₃ |
| 4-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate | 338396-20-6 | C₁₆H₁₅F₃N₂O₅S | 404.36 | Para-substituted phenyl with -OCF₃ |
Research Findings and Functional Implications
Bioactivity Trends :
- Compounds with trifluoromethyl groups (e.g., -CF₃) demonstrate enhanced metabolic stability and target affinity in pesticidal or pharmaceutical contexts, as seen in analogs like tyclopyrazoflor and sarolaner .
- Thiophene-containing derivatives (e.g., CAS 338794-15-3) may exhibit improved binding to cytochrome P450 enzymes or ion channels due to sulfur’s electronegativity .
Structural Effects on Solubility: The para-substituted analog (CAS 338396-16-0) could show lower aqueous solubility than the ortho-substituted target compound due to reduced molecular symmetry .
Biological Activity
2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C16H15F3N2O4S
- Molecular Weight : 388.36 g/mol
- CAS Number : 338396-40-0
- Density : 1.435 g/cm³ (predicted)
- pKa : 12.75 (predicted) .
Antimicrobial Activity
Research indicates that compounds containing a trifluoromethyl group exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|---|
| 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate | S. aureus | 25.9 µM | Bactericidal activity confirmed |
| MRSA | 12.9 µM | Bactericidal activity confirmed | |
| Enterococcus faecalis | No activity | Resistant strain |
The data suggests that the compound exhibits both bacteriostatic and bactericidal properties, with MIC values indicating effective inhibition against S. aureus and MRSA isolates .
Anti-inflammatory Potential
In vitro studies have demonstrated that this compound can attenuate lipopolysaccharide-induced NF-κB activation, a key factor in inflammatory responses. The anti-inflammatory effects were compared to those of parental compounds, showing promising results.
Table 2: Anti-inflammatory Activity
| Compound | IC50 (µM) | Effect on NF-κB Activation |
|---|---|---|
| 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate | >20 | Moderate attenuation |
| Cinnamic acid derivative | <20 | Significant attenuation |
The results indicate that while the compound shows some anti-inflammatory potential, it is less potent than other tested compounds .
Anticancer Activity
The compound's anticancer properties were evaluated using various cancer cell lines. In particular, its efficacy against c-KIT mutant-mediated tumors was investigated.
Case Study: c-KIT Mutant Inhibition
In a study involving c-KIT mutant models, the compound demonstrated good pharmacokinetic profiles and significant antitumor efficacy in vivo. This suggests its potential as a therapeutic candidate for gastrointestinal stromal tumors resistant to conventional treatments.
Table 3: Anticancer Activity Overview
| Cancer Model | Response |
|---|---|
| c-KIT T670I | Significant tumor reduction |
| c-KIT D820G | Moderate efficacy |
| Wild-type c-KIT patient cells | Effective in primary cell cultures |
These findings highlight the potential of this compound as an effective agent in targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
